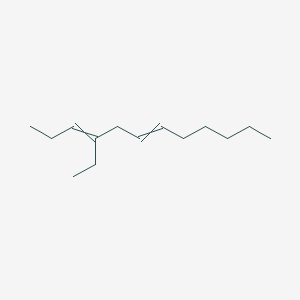
4-Ethyldodeca-3,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyldodeca-3,6-diene is an organic compound characterized by the presence of two double bonds and an ethyl group attached to a dodeca (12-carbon) chain. This compound falls under the category of non-conjugated dienes, where the double bonds are separated by more than one single bond, making them isolated from each other .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyldodeca-3,6-diene can be achieved through various methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene structure.
Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides to form the diene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration and dehydrohalogenation processes, utilizing catalysts to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyldodeca-3,6-diene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid).
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
4-Ethyldodeca-3,6-diene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyldodeca-3,6-diene involves its interaction with various molecular targets and pathways. The compound can undergo reactions that form new bonds, leading to the creation of more complex structures. These interactions are often facilitated by enzymes or catalysts that lower the activation energy required for the reactions .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring conjugated diene with a similar structure to 1,3-butadiene.
2,5-Heptadiene: A non-conjugated diene similar to 4-Ethyldodeca-3,6-diene but with a shorter carbon chain.
Uniqueness: this compound is unique due to its longer carbon chain and the presence of an ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. Its non-conjugated nature also differentiates it from conjugated dienes like 1,3-butadiene and isoprene .
Propriétés
Numéro CAS |
919765-76-7 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
4-ethyldodeca-3,6-diene |
InChI |
InChI=1S/C14H26/c1-4-7-8-9-10-11-13-14(6-3)12-5-2/h10-12H,4-9,13H2,1-3H3 |
Clé InChI |
CUNFYRYZIPAPSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC(=CCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


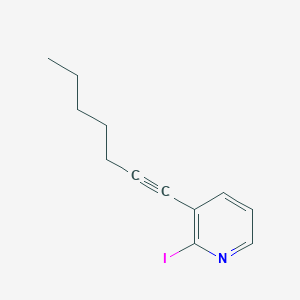
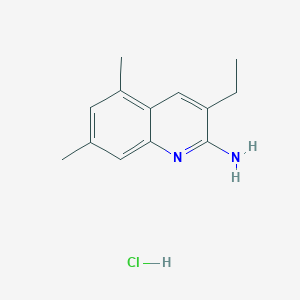
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
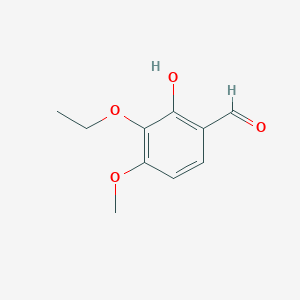
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
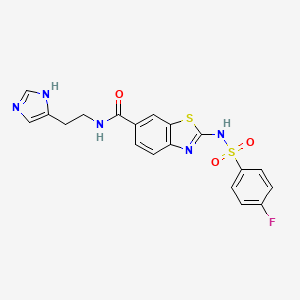
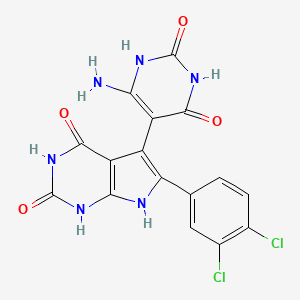
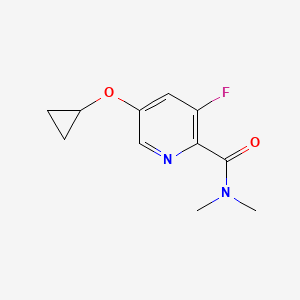
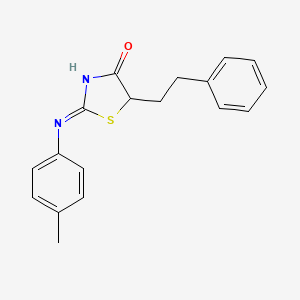
![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)
